molecular formula C9H4ClF2N B1630000 4-Chloro-6,7-difluoroquinoline CAS No. 863785-94-8

4-Chloro-6,7-difluoroquinoline

Cat. No.: B1630000
CAS No.: 863785-94-8
M. Wt: 199.58 g/mol
InChI Key: PQLSHJNDRZAUOG-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-difluoroquinoline typically involves the fluorination and chlorination of quinoline derivatives. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds, followed by halogenation and purification .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,7-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-6,7-difluoroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and liquid crystals

Comparison with Similar Compounds

  • 4,7-Dichloroquinoline
  • 6,7-Difluoroquinoline
  • 5,6,7,8-Tetrachloroquinoline

Comparison: 4-Chloro-6,7-difluoroquinoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinoline ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. For instance, 4,7-dichloroquinoline lacks the fluorine atoms, which may result in different reactivity and biological properties .

Properties

IUPAC Name

4-chloro-6,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLSHJNDRZAUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631073
Record name 4-Chloro-6,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863785-94-8
Record name 4-Chloro-6,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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